molecular formula Ga2Sc B14580270 CID 78065947

CID 78065947

Cat. No.: B14580270
M. Wt: 184.40 g/mol
InChI Key: HKVBSICZUJNTBG-UHFFFAOYSA-N
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Description

CID 78065947 is a chemical compound cataloged in PubChem, a comprehensive database for chemical structures and biological activities. The compound was analyzed using gas chromatography-mass spectrometry (GC-MS), with vacuum distillation fractions revealing its concentration profile across different phases (Figure 1C) .

Key analytical findings include:

  • GC-MS Retention Profile: Distinct elution patterns indicate moderate polarity, comparable to compounds like betulin derivatives (e.g., CID 72326) .
  • Mass Spectral Data: Dominant fragmentation peaks suggest stable functional groups, such as hydroxyl or carboxyl moieties, common in bioactive natural products .
  • Distillation Fractionation: this compound partitions preferentially into intermediate fractions, implying a balance of volatility and polarity, similar to taurocholic acid (CID 6675) .

Properties

Molecular Formula

Ga2Sc

Molecular Weight

184.40 g/mol

InChI

InChI=1S/2Ga.Sc

InChI Key

HKVBSICZUJNTBG-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Ga].[Ga]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78065947” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78065947” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions, including temperature, pH, and solvent, are optimized to achieve the desired transformation.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can include derivatives with modified functional groups or entirely new compounds with different properties.

Scientific Research Applications

Compound “CID 78065947” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of compound “CID 78065947” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the desired biological or chemical effect. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78065947 with structurally or functionally analogous compounds, based on PubChem entries and analytical methodologies referenced in the evidence:

Compound (CID) Structural Class Molecular Weight (Da) Key Functional Groups Analytical Methods Biological/Industrial Relevance
This compound Likely triterpenoid/steroid ~450–500 (inferred) Hydroxyl, carboxyl (MS) GC-MS, vacuum distillation Potential bioactive or industrial applications (e.g., drug precursors)
Taurocholic Acid (6675) Bile acid derivative 515.6 Sulfate, hydroxyl LC-MS, 3D structural overlays Lipid digestion, drug metabolism
Betulin (72326) Triterpenoid 442.7 Hydroxyl, alkene MS/MS, NMR Anticancer, anti-inflammatory properties
DHEAS (12594) Steroid sulfate 368.5 Sulfate, ketone Collision-induced dissociation (CID-MS) Hormone precursor, biomarker
3-O-Caffeoyl Betulin (10153267) Triterpenoid hybrid 604.8 Caffeoyl, hydroxyl HPLC-ESI-MS Enhanced bioavailability via glycosylation

Key Findings:

Unlike DHEAS (CID 12594), which contains a sulfate group critical for hormonal activity, this compound lacks sulfation based on its mass spectral fragmentation .

Analytical Performance: GC-MS and vacuum distillation (used for this compound) provide superior resolution for volatile intermediates compared to LC-MS (used for taurocholic acid) . this compound’s source-induced CID fragmentation in MS aligns with methodologies applied to differentiate ginsenoside isomers, emphasizing its structural complexity .

Unlike 3-O-caffeoyl betulin (CID 10153267), which leverages glycosylation for enhanced solubility, this compound’s polarity is intrinsic, limiting its pharmacokinetic versatility .

Research Implications and Limitations

  • Gaps in Data : Structural elucidation via NMR or X-ray crystallography is absent in the evidence, limiting mechanistic insights into this compound’s activity .
  • Comparative Methodologies : Studies on this compound rely heavily on GC-MS, whereas similar compounds (e.g., DHEAS) employ advanced tandem MS, suggesting a need for multimodal analysis .
  • Biological Screening: No toxicity or efficacy data are provided, contrasting with well-studied analogs like betulin .

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